molecular formula C25H22FN3O2 B2679543 4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1210119-43-9

4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2679543
CAS RN: 1210119-43-9
M. Wt: 415.468
InChI Key: MDBVOLBVFGVSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities.

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry

  • Pyrazole derivatives have been synthesized for various applications, including the development of heterocyclic compounds with potential medicinal properties. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and investigated for their reactivity toward nitrogen nucleophiles to yield pyrazole and other heterocyclic derivatives, indicating the utility of similar compounds in synthesizing diverse biologically active molecules (Mohareb et al., 2004).

Antimicrobial and Antituberculosis Activity

  • Thiazole-aminopiperidine hybrid analogues, designed through molecular hybridization, showed significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of pyrazole derivatives in antimicrobial and antituberculosis therapy (Jeankumar et al., 2013).

Herbicidal Activity

  • Novel pyrazole-4-carboxamide derivatives were synthesized and examined for their herbicidal activity. The benzyloxy group, particularly when substituted with an electron-withdrawing group, enhanced the bleaching activity, indicating the use of pyrazole derivatives as potential herbicides (Ohno et al., 2004).

Nematocidal and Fungicidal Applications

  • Fluorine-containing pyrazole carboxamides exhibited good nematocidal activity against Meloidogyne incognita, although they showed weak fungicidal activity, suggesting their use in agricultural settings to control nematode infestations (Zhao et al., 2017).

Anticancer Activities

  • A series of pyrazole-sulfonamide derivatives were designed, synthesized, and tested for their in vitro antiproliferative activities. Some compounds showed promising broad-spectrum antitumor activity, indicating the potential of pyrazole derivatives in cancer therapy (Mert et al., 2014).

properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-2-19-10-6-7-11-22(19)27-25(30)24-23(31-17-18-8-4-3-5-9-18)16-29(28-24)21-14-12-20(26)13-15-21/h3-16H,2,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVOLBVFGVSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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